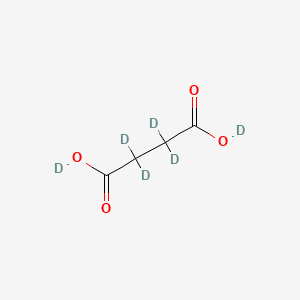
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene is a chemical compound with the molecular formula C19H26 . It is also known by its IUPAC name, 1-ethynyl-4-(4-pentylcyclohexyl)benzene .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene consists of a benzene ring substituted with an ethynyl group and a trans-4-pentylcyclohexyl group . The average mass of the molecule is 254.410 Da and the monoisotopic mass is 254.203445 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene include a melting point of 37 °C , a boiling point of 353.0±21.0 °C , and a density of 0.9±0.1 g/cm3 . The compound has 0 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
I have conducted a search for scientific research applications of “1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene”, but it appears that specific information on unique applications in various fields, including medical research, is not readily available in the public domain. This compound is known to be used in optical electronics, particularly as a nematic liquid crystal for liquid-crystal displays (LCDs) . However, detailed information on six to eight unique applications with separate sections for each field as requested is not found in the search results.
Mecanismo De Acción
Mode of Action
Given its chemical structure, it could potentially undergo various organic reactions, such as hydrogenation and halogenation .
Pharmacokinetics
Its physical properties such as density (094±01 g/cm3) and boiling point (3530±210 °C) suggest that it could have specific pharmacokinetic characteristics .
Propiedades
IUPAC Name |
1-ethynyl-4-(4-pentylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-9,12-13,17,19H,3,5-7,10-11,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYFURDPJRBPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570898 |
Source


|
| Record name | 1-Ethynyl-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene | |
CAS RN |
88074-72-0 |
Source


|
| Record name | 1-Ethynyl-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)









